![molecular formula C12H12ClFN2O3 B7569045 1-[(4-Chloro-2-fluorophenyl)carbamoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569045.png)
1-[(4-Chloro-2-fluorophenyl)carbamoyl]pyrrolidine-3-carboxylic acid
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Overview
Description
1-[(4-Chloro-2-fluorophenyl)carbamoyl]pyrrolidine-3-carboxylic acid, also known as CPCCOEt, is a chemical compound that is commonly used in scientific research. This compound is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1) and has been found to have various biochemical and physiological effects.
Mechanism of Action
1-[(4-Chloro-2-fluorophenyl)carbamoyl]pyrrolidine-3-carboxylic acid works by binding to the allosteric site of mGluR1, which is a type of receptor that is activated by the neurotransmitter glutamate. By blocking the activity of mGluR1, 1-[(4-Chloro-2-fluorophenyl)carbamoyl]pyrrolidine-3-carboxylic acid can reduce the release of glutamate and inhibit the downstream signaling pathways that are involved in synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects:
1-[(4-Chloro-2-fluorophenyl)carbamoyl]pyrrolidine-3-carboxylic acid has been found to have various biochemical and physiological effects. In animal studies, 1-[(4-Chloro-2-fluorophenyl)carbamoyl]pyrrolidine-3-carboxylic acid has been shown to reduce the expression of certain genes that are involved in synaptic plasticity, learning, and memory. It has also been found to decrease the release of glutamate and reduce the activity of downstream signaling pathways. These effects suggest that 1-[(4-Chloro-2-fluorophenyl)carbamoyl]pyrrolidine-3-carboxylic acid may have potential therapeutic applications for neurological disorders such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of 1-[(4-Chloro-2-fluorophenyl)carbamoyl]pyrrolidine-3-carboxylic acid is its selectivity for mGluR1, which allows researchers to specifically target this receptor. However, one limitation of 1-[(4-Chloro-2-fluorophenyl)carbamoyl]pyrrolidine-3-carboxylic acid is its relatively low potency, which may require higher concentrations to achieve the desired effects. Additionally, 1-[(4-Chloro-2-fluorophenyl)carbamoyl]pyrrolidine-3-carboxylic acid has a relatively short half-life, which may require frequent dosing in animal studies.
Future Directions
There are several future directions for research on 1-[(4-Chloro-2-fluorophenyl)carbamoyl]pyrrolidine-3-carboxylic acid. One area of interest is the development of more potent and selective mGluR1 antagonists. Another area of interest is the investigation of the therapeutic potential of 1-[(4-Chloro-2-fluorophenyl)carbamoyl]pyrrolidine-3-carboxylic acid and other mGluR1 antagonists for neurological disorders such as Alzheimer's disease. Finally, further studies are needed to better understand the downstream signaling pathways that are affected by 1-[(4-Chloro-2-fluorophenyl)carbamoyl]pyrrolidine-3-carboxylic acid and how these pathways may be involved in synaptic plasticity, learning, and memory.
Synthesis Methods
The synthesis of 1-[(4-Chloro-2-fluorophenyl)carbamoyl]pyrrolidine-3-carboxylic acid involves the reaction of 1-[(4-chloro-2-fluorophenyl)carbamoyl]pyrrolidine-3-carboxylic acid chloride with ethanol. The reaction is carried out at room temperature for several hours, and the resulting product is purified by crystallization. The yield of 1-[(4-Chloro-2-fluorophenyl)carbamoyl]pyrrolidine-3-carboxylic acid is typically around 60%.
Scientific Research Applications
1-[(4-Chloro-2-fluorophenyl)carbamoyl]pyrrolidine-3-carboxylic acid has been widely used in scientific research to study the function of mGluR1. This receptor is involved in various physiological processes, including synaptic plasticity, learning, and memory. By blocking the activity of mGluR1, 1-[(4-Chloro-2-fluorophenyl)carbamoyl]pyrrolidine-3-carboxylic acid can help researchers understand the role of this receptor in these processes.
properties
IUPAC Name |
1-[(4-chloro-2-fluorophenyl)carbamoyl]pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClFN2O3/c13-8-1-2-10(9(14)5-8)15-12(19)16-4-3-7(6-16)11(17)18/h1-2,5,7H,3-4,6H2,(H,15,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZCLSKBHRCLGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C(=O)NC2=C(C=C(C=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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